REACTION_CXSMILES
|
[CH2:1]([CH:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:8]Cl)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[I-:18].[Na+]>CC(C)=O>[CH2:1]([CH:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:8][I:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2|
|
Name
|
2-hexyl-1-chlorodecane
|
Quantity
|
2.682 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C(CCl)CCCCCCCC
|
Name
|
|
Quantity
|
7.483 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
acetone was removed by evaporation
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase was washed with a saturated brine three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the concentrate was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C(CI)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.73 mmol | |
AMOUNT: MASS | 3.075 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |